4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate
Overview
Description
Scientific Research Applications
Liquid Crystal Synthesis and Properties
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate plays a critical role in the synthesis and study of liquid crystals, which are pivotal in electro-optic display technologies. It is prepared from 4-alkylcyclohexyl-benzoic acid through acylation and esterification reactions, laying a foundation for studying liquid crystal materials' performance due to its novel structure and properties (Shen Jin-ping, 2007). Furthermore, research on phenyl benzoates incorporating a trans-1,4-disubstituted cyclohexane ring has systematically investigated the impact of various lateral substituents on liquid-crystal transition temperatures, enhancing the development of commercial chiral smectic C mixtures for electro-optic display devices (S. Kelly, 1989).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound's derivates are explored for creating hydrophilic aliphatic polyesters through the design, synthesis, and ring-opening polymerization of functional cyclic esters. These advancements offer potential applications in biodegradable polymers and materials engineering (M. Trollsås et al., 2000). Additionally, the compound's structure is utilized in synthesizing mesomorphic properties of terminal and lateral substituted phenyl benzoates, contributing to the understanding of the effects of alicyclic parts and lateral substituents in liquid-crystalline compounds (H. Deutscher et al., 1979).
Novel Applications in Chemistry
Research into the novel applications of this compound derivatives includes the study of cyano(ethoxycarbonothioylthio)methyl benzoate as an excellent one-carbon radical equivalent for introducing acyl units via xanthate transfer radical addition to olefins. This process demonstrates the compound's versatility in synthetic organic chemistry and its potential for further elaboration (S. Bagal et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-16-3-7-18(8-4-16)19-9-11-20(12-10-19)22(24)25-21-13-5-17(15-23)6-14-21/h5-6,9-14,16,18H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXYPHAWOSQCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008756 | |
Record name | 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89331-97-5 | |
Record name | 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089331975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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